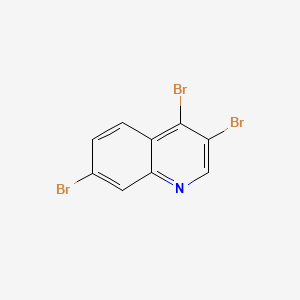

3,4,7-Tribromoquinoline

説明

Significance of Quinolines as Heterocyclic Scaffolds in Synthetic Chemistry

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a cornerstone of heterocyclic chemistry. numberanalytics.com Its unique structure and reactivity make it a valuable scaffold for the synthesis of complex molecules with a wide range of applications, including pharmaceuticals, agrochemicals, and materials science. numberanalytics.comresearchgate.net The quinoline framework is a common feature in many natural products and marketed drugs, highlighting its importance in medicinal chemistry. mdpi.comrsc.orgmdpi.com

The versatility of the quinoline scaffold stems from its ability to undergo various chemical transformations. numberanalytics.com It can participate in both electrophilic and nucleophilic substitution reactions, allowing for the introduction of diverse functional groups onto the ring system. orientjchem.orgresearchgate.net This adaptability has made quinoline and its derivatives a primary target for synthetic chemists aiming to develop novel compounds with specific biological or material properties. rsc.orgnih.gov The development of new synthetic methodologies, including traditional methods like the Skraup and Friedländer syntheses, as well as modern transition-metal-catalyzed cross-coupling reactions, has further expanded the accessibility and diversity of quinoline-based compounds. rsc.orgtandfonline.com

Overview of Halogenated Quinolines as Synthetic Intermediates and Building Blocks

Halogenated quinolines, particularly bromoquinolines, are of significant interest to chemists as versatile precursors for creating multifunctional heterocyclic compounds. rsc.orgnih.govnih.gov The presence of halogen atoms on the quinoline ring provides reactive handles for further chemical modifications. nih.gov These halogen substituents can be readily replaced or can direct the introduction of other functional groups, making them crucial intermediates in the synthesis of a wide array of substituted quinolines. rsc.orgnih.gov

The utility of halogenated quinolines is most evident in their application in transition-metal-catalyzed cross-coupling reactions. researchgate.net Reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Kumada couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the positions of halogenation. researchgate.netuni-rostock.de This enables the construction of complex molecular architectures that would be difficult to achieve through other synthetic routes. The regioselectivity of these coupling reactions can often be controlled by the differential reactivity of various halogen substituents, further enhancing their synthetic utility. researchgate.netlibretexts.org

Specific Academic Context of 3,4,7-Tribromoquinoline within Brominated Quinoline Systems

Within the broader class of brominated quinolines, this compound represents a specific and synthetically challenging polyhalogenated system. The synthesis and reactivity of polybromoquinolines have been a subject of academic investigation, often focusing on regioselective functionalization. rsc.orgwiley.com The presence of multiple bromine atoms with different electronic and steric environments presents both a challenge and an opportunity for selective chemical transformations.

Research into compounds like 3,6,8-tribromoquinoline has demonstrated the potential for sequential and regioselective cross-coupling reactions, allowing for the synthesis of triarylquinolines. thieme-connect.com The study of such polyhalogenated systems contributes to a deeper understanding of the factors governing reactivity and selectivity in complex heterocyclic scaffolds. While specific literature on this compound is not as extensive as for some other isomers, its study falls within the ongoing effort to develop methods for the controlled functionalization of polyhalogenated heterocycles to access novel chemical space. The synthesis of such compounds is often pursued to create libraries of diverse quinoline derivatives for various applications. rsc.org

特性

CAS番号 |

1203578-60-2 |

|---|---|

分子式 |

C9H4Br3N |

分子量 |

365.85 |

IUPAC名 |

3,4,7-tribromoquinoline |

InChI |

InChI=1S/C9H4Br3N/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h1-4H |

InChIキー |

GMJVEIBIVYINCF-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=CN=C2C=C1Br)Br)Br |

同義語 |

3,4,7-Tribromoquinoline |

製品の起源 |

United States |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For halogenated quinolines, NMR is indispensable for confirming the substitution pattern of the bromine atoms on the quinoline ring.

Application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR for Positional Assignment of Bromine Atoms

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, offers initial insights into the molecular structure. The chemical shifts in ¹H NMR are influenced by the electronic environment of the protons, with nearby electronegative atoms like bromine causing a downfield shift. libretexts.orgchemistrysteps.com Similarly, ¹³C NMR provides a distinct signal for each unique carbon atom, with the chemical shift indicating its bonding environment. libretexts.org The broad range of ¹³C chemical shifts (up to 200 ppm) typically allows for the resolution of individual carbon signals, which is a significant advantage over ¹H NMR where signal overlap can occur. libretexts.org

However, for a definitive assignment of the bromine positions in 3,4,7-tribromoquinoline, two-dimensional (2D) NMR techniques are crucial. These experiments reveal correlations between different nuclei, providing a detailed map of the molecular connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). scribd.comuvic.ca By revealing which protons are neighbors, COSY helps to piece together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded ¹H and ¹³C atoms. scribd.comcolumbia.edu It is highly sensitive and allows for the unambiguous assignment of a proton signal to its attached carbon. columbia.edu

The combined data from these 1D and 2D NMR experiments allow for a step-by-step assignment of all proton and carbon signals, leading to the unequivocal confirmation of the 3,4,7-tribromo substitution pattern.

Elucidation of Molecular Connectivity and Stereochemistry

The primary application of the aforementioned NMR techniques for this compound is the elucidation of its molecular connectivity. The through-bond correlations observed in COSY and HMBC experiments provide a definitive map of how the atoms are connected. For example, an HMBC correlation between a proton and a carbon three bonds away can confirm the relative positions of these atoms and, by extension, the placement of the bromine substituents.

While this compound itself is an achiral molecule and does not possess stereocenters, these NMR techniques are fundamental in determining the stereochemistry of more complex molecules. In such cases, Nuclear Overhauser Effect (NOE) based experiments like NOESY or ROESY would be employed to identify through-space correlations between protons, providing information about their spatial proximity and thus the molecule's three-dimensional structure.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It is a cornerstone for verifying the elemental composition of a compound and assessing its purity. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula of a molecule. For this compound, HRMS would be used to confirm the molecular formula C₉H₄Br₃N by comparing the experimentally measured mass to the calculated exact mass. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive pattern of peaks in the mass spectrum, further confirming the presence of three bromine atoms in the molecule. msu.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org It is an effective method for assessing the purity of a sample of this compound by separating it from any impurities before detection. oup.com The retention time from the GC provides one level of identification, while the mass spectrum of the eluting compound provides definitive structural information. thieme-connect.com This technique is also invaluable for analyzing complex mixtures containing halogenated quinolines. nih.govdiva-portal.org

Derivatization Strategies for Enhanced MS Analysis

While direct analysis of this compound by MS is feasible, derivatization can sometimes be employed to improve its analytical characteristics, particularly for GC-MS. Derivatization involves chemically modifying the analyte to enhance its volatility, thermal stability, or ionization efficiency. While specific derivatization strategies for this compound are not extensively documented, general approaches for related compounds can be considered. For example, if trace analysis were required, derivatization to introduce a more easily ionizable group could enhance sensitivity. However, for a compound like this compound, which is relatively stable, direct analysis by GC-MS or other MS techniques is generally sufficient. In the broader context of quinoline analysis, derivatization is more commonly employed for compounds with active functional groups, such as hydroxyl or amino groups, to improve their chromatographic behavior and mass spectrometric response.

Table of Spectroscopic Data (Hypothetical)

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons would appear in the downfield region, likely between 7.5 and 9.0 ppm. The exact shifts and coupling patterns would depend on the specific electronic effects of the three bromine atoms. |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons would resonate between approximately 120 and 150 ppm. Carbons bonded to bromine would show a characteristic shift. Nine distinct signals would be expected due to the asymmetry of the substitution pattern. |

| HRMS | Exact Mass (m/z) | The calculated monoisotopic mass for C₉H₄⁷⁹Br₂⁸¹BrN is 364.7873 Da. The measured mass should be very close to this value. |

| MS | Isotopic Pattern | A characteristic cluster of peaks due to the presence of three bromine atoms would be observed, reflecting the different combinations of ⁷⁹Br and ⁸¹Br isotopes. |

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. specac.com It works on the principle that molecular bonds vibrate at specific frequencies, and for a vibration to be IR-active, it must cause a change in the molecule's dipole moment. specac.commasterorganicchemistry.com When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum that plots transmittance or absorbance against wavenumber (cm⁻¹). masterorganicchemistry.com

For this compound, an IR spectrum would be expected to show characteristic absorption bands corresponding to its quinoline core and carbon-bromine bonds. Key expected regions would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. renishaw.com

C=C and C=N stretching: Associated with the quinoline ring, these vibrations would appear in the 1450-1650 cm⁻¹ region. masterorganicchemistry.com

C-H bending: In-plane and out-of-plane bending vibrations for the aromatic hydrogens would be present in the fingerprint region (below 1500 cm⁻¹). specac.com

C-Br stretching: These bonds would give rise to absorptions in the lower frequency (far-IR) region of the spectrum, typically between 500 and 700 cm⁻¹.

Raman spectroscopy is another form of vibrational spectroscopy that provides a "molecular fingerprint," enabling the identification of molecules and the study of their structure. nih.govhoriba.com This technique is based on the inelastic scattering of monochromatic light, usually from a laser. spectroscopyonline.com When light interacts with a molecule, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with a shift in frequency corresponding to the molecule's vibrational modes. horiba.com A key selection rule for a vibration to be Raman-active is that it must cause a change in the molecule's polarizability. spectroscopyonline.com

Raman and IR spectroscopy are often complementary. libretexts.org While polar bonds like C=O give strong IR signals, non-polar and symmetric bonds often produce strong Raman signals. libretexts.org For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the quinoline skeleton and the C-Br bonds. The resulting spectrum provides a unique pattern of peaks that is highly specific to the molecule's structure. msu.edu

Specific experimental Raman spectral data for this compound could not be located in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Electronic Absorption and Emission Spectroscopy

This class of spectroscopy investigates the electronic properties of molecules by examining the transitions between electronic energy states upon absorption or emission of light, typically in the ultraviolet (UV) and visible regions. uzh.chuni-muenchen.de

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which promotes electrons from a ground electronic state to a higher-energy excited state. uni-muenchen.denih.gov The technique is particularly sensitive to molecules containing π-electrons and conjugated systems. uni-muenchen.de The resulting spectrum is a plot of absorbance versus wavelength, with the wavelength of maximum absorbance denoted as λmax. researchgate.net

For this compound, the conjugated π-system of the quinoline ring is expected to give rise to characteristic π → π* electronic transitions. uni-muenchen.de The position and intensity of these absorption bands would provide information about the electronic structure of the molecule. The presence of bromine atoms as substituents can influence the λmax values through electronic and steric effects.

A search of scientific databases did not yield specific UV-Vis absorption spectra or λmax values for this compound.

Following absorption of light, an excited molecule can relax back to its ground state through various pathways, including the emission of light as fluorescence. The investigation of these emission properties provides valuable insight into the molecule's photophysics.

Fluorescence Quantum Yield (Φf): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. bjraylight.comwikipedia.org A high quantum yield indicates that fluorescence is a dominant relaxation pathway. The determination can be done through absolute methods using an integrating sphere or relative methods comparing the sample to a standard of known quantum yield. wikipedia.orgedinst.com

Stokes Shift: This is the difference in energy (or wavelength) between the position of the absorption maximum (λmax) and the emission maximum (λem). mdpi.comncl.ac.uk This shift occurs due to energy loss in the excited state, often through vibrational relaxation, before fluorescence occurs. mdpi.com The magnitude of the Stokes shift can be influenced by the polarity of the solvent and structural changes in the molecule upon excitation. ncl.ac.ukcarleton.edu

Detailed experimental data on the fluorescence quantum yield and Stokes shift specifically for this compound are not available in the published literature reviewed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction (SC-XRD) is the most definitive analytical method for determining the precise three-dimensional atomic arrangement of a crystalline solid. uni-ulm.dewarwick.ac.uk The technique involves irradiating a single crystal with a beam of X-rays. The crystal lattice diffracts the X-rays in a specific pattern of spots. warwick.ac.uk By analyzing the positions and intensities of these diffracted spots, it is possible to calculate the electron density map of the molecule and thereby determine the exact positions of all atoms in the crystal. uni-ulm.de

An SC-XRD analysis of this compound would provide unambiguous confirmation of its structure. It would yield precise data on bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry. Furthermore, it would reveal information about the intermolecular interactions (e.g., stacking) that govern how the molecules pack together in the solid state. uni-ulm.de

A search of crystallographic databases indicates that the single-crystal X-ray structure for this compound has not been reported in the surveyed scientific literature.

Determination of Solid-State Molecular Structure and Crystal Packing

Single-crystal X-ray diffraction is a powerful technique used to determine the arrangement of atoms in a crystalline solid. researchgate.net This method relies on the diffraction of X-rays by the ordered, periodic structure of atoms in a crystal lattice to generate a unique diffraction pattern, which can be mathematically decoded to produce a three-dimensional model of the molecule. researchgate.netlibretexts.org

While specific crystallographic data for this compound is not publicly available, the analysis of a closely related isomer, 3,6,8-Tribromoquinoline, provides a representative example of the data obtained from such an experiment. nih.gov The crystal data for this isomer reveals a monoclinic crystal system and provides precise unit cell dimensions. nih.gov The collection of this data is typically performed on a diffractometer equipped with a detector like a Ruby Gemini CCD detector. nih.gov

Table 1: Representative Crystal Data for a Tribromoquinoline Isomer (3,6,8-Tribromoquinoline) This table presents data for the related isomer 3,6,8-Tribromoquinoline as a proxy to illustrate typical crystallographic parameters.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₉H₄Br₃N | nih.gov |

| Formula Weight | 365.83 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| a (Å) | 3.9810 (2) | nih.gov |

| b (Å) | 12.4176 (4) | nih.gov |

| c (Å) | 19.7419 (6) | nih.gov |

| β (°) | 92.827 (3) | nih.gov |

| Volume (ų) | 974.74 (7) | nih.gov |

| Z (molecules/unit cell) | 4 | nih.gov |

| Temperature (K) | 296 | nih.gov |

Data sourced from the crystallographic study of 3,6,8-Tribromoquinoline.

The molecular structure derived from such data confirms the near-planar nature of the quinoline ring system. nih.gov This detailed structural information is crucial for understanding how the molecule arranges itself in the solid state, a concept known as crystal packing.

Analysis of Intermolecular Interactions in the Crystalline State

The packing of molecules in a crystal is governed by a variety of non-covalent intermolecular forces. libretexts.orglibretexts.org These interactions, though weaker than covalent bonds, collectively determine the crystal's stability and physical properties. libretexts.orggantep.edu.tr For bromoquinoline derivatives, several types of interactions are significant.

In the crystal structure of the related isomer 3,6,8-Tribromoquinoline, weak aromatic π–π stacking interactions are noted as a key stabilizing force. nih.gov These occur between the pyridine and benzene rings of adjacent quinoline molecules, with a measured centroid-centroid distance of 3.802 (4) Å. nih.gov

Other potential interactions for this compound would include:

Halogen Bonding: The bromine atoms can act as electrophilic regions (σ-holes) and interact with nucleophilic sites, such as the nitrogen atom of an adjacent quinoline molecule (Br···N) or another bromine atom (Br···Br).

C–H···π Interactions: Hydrogen atoms attached to the quinoline carbon framework can interact with the electron-rich π-system of a neighboring molecule. arabjchem.org

The analysis of these forces is often aided by computational tools and visualization software, such as Hirshfeld surface analysis, which maps intermolecular contacts and quantifies their contribution to the crystal packing. arabjchem.orgnih.gov

Chromatographic Methods and Derivatization for Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of individual components in a mixture. researchgate.net Its application is critical for analyzing this compound in various samples.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

Reversed-phase HPLC (RP-HPLC) is a common method for the analysis of quinoline derivatives. researchgate.netresearchgate.net In this technique, the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase, typically C18-silanized silica gel. researchgate.net A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the components from the column. researchgate.netresearchgate.net

The retention of quinoline derivatives is influenced by factors such as their lipophilicity and the nature of substituents on the quinoline nucleus. researchgate.net Advanced detectors, such as a Diode Array Detector (DAD) or a mass spectrometer (MS), are coupled with the HPLC system for sensitive detection and structural confirmation. A DAD can measure the UV-Vis spectrum of the eluting compound, aiding in its identification, while an HPLC-MS system provides mass-to-charge ratio data, offering definitive structural information. helsinki.fi

Table 2: Typical Parameters for HPLC Analysis of Quinoline Derivatives

| Parameter | Typical Setting | Reference |

|---|---|---|

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | researchgate.net |

| Mobile Phase | Gradient of Acetonitrile and Water (often with an additive like formic acid or a buffer) | researchgate.netresearchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min | helsinki.fi |

| Detection | Diode Array Detector (DAD) or Mass Spectrometry (MS) | helsinki.fi |

| Injection Volume | 5 - 20 µL | helsinki.fi |

| Column Temperature | 25 - 40 °C | helsinki.fi |

Chemical Derivatization for Improved Chromatographic Separation and Detection Sensitivity

Chemical derivatization is a strategy used to modify an analyte to enhance its analytical properties. asianpubs.org This process can improve chromatographic separation or increase detection sensitivity, especially for compounds that lack a strong chromophore or fluorophore. asianpubs.org

For a compound like this compound, derivatization could be employed to attach a functional group that is highly responsive to a specific detector. For instance, a fluorescent tag could be added to the molecule, allowing for highly sensitive detection using a fluorescence detector. researchgate.net

One approach involves synthesizing a chiral derivatizing reagent based on the quinoline structure itself, which can then be reacted with other analytes to form diastereomers that are separable by standard RP-HPLC. asianpubs.orgresearchgate.netasianpubs.org While this is typically used for chiral separations, the principle of adding a highly detectable moiety (the quinoline derivative) is broadly applicable. The quinoline core can be modified with reactive groups (like an acyl chloride) that can then couple with the target analyte. asianpubs.org This strategy turns the analyte into a highly UV-visible sensitive molecule, enabling detection at very low concentrations. asianpubs.org This is particularly useful for trace-level analysis in complex matrices. greyhoundchrom.com

Computational and Theoretical Investigations of 3,4,7-tribromoquinoline

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, energies, and various electronic properties with a favorable balance between accuracy and computational cost.

The first step in a computational study is typically geometry optimization, where the molecule's structure is adjusted to find the lowest energy arrangement of its atoms. For quinoline and its derivatives, the fused ring system is largely planar. However, the introduction of bulky substituents like bromine atoms can induce minor deviations from planarity due to steric and electronic effects.

| Parameter | Expected Trend for this compound | Rationale based on Analogous Compounds |

|---|---|---|

| Planarity of Quinoline Core | Largely planar | The fundamental aromatic structure of quinoline is rigid. Studies on other bromoquinolines confirm the planarity of the ring system. |

| C-Br Bond Lengths | ~1.88 - 1.91 Å | Typical C(sp²)–Br bond lengths are observed in this range in various bromoaromatic compounds. |

| Bond Angles (e.g., C-C-Br) | Slightly distorted from 120° | Steric hindrance between adjacent bromine atoms (at C3 and C4) and with neighboring hydrogens can cause minor deviations in bond angles. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

In studies of various substituted quinolines, the distribution of HOMO and LUMO is heavily influenced by the nature and position of the substituents. researchgate.netmdpi.com For this compound, the electron-withdrawing nature of the bromine atoms is expected to lower the energy of both the HOMO and LUMO levels compared to unsubstituted quinoline. The HOMO is likely to be distributed over the π-system of the quinoline ring, while the LUMO may also be centered on the aromatic system, with potential contributions from the C-Br antibonding orbitals. A molecule with a small HOMO-LUMO gap is generally more polarizable and associated with higher chemical reactivity and lower kinetic stability. sci-hub.se

| Property | Predicted Value/Characteristic | Justification |

|---|---|---|

| HOMO Energy | Lower than unsubstituted quinoline | Inductive electron-withdrawing effect of three bromine atoms stabilizes the HOMO. |

| LUMO Energy | Lower than unsubstituted quinoline | Electron-withdrawing substituents generally lower the LUMO energy. |

| HOMO-LUMO Energy Gap (ΔE) | Relatively small | Halogen substitution on aromatic rings tends to decrease the energy gap, suggesting higher reactivity compared to the parent quinoline. sci-hub.se |

| Reactivity | Higher than quinoline | A smaller energy gap facilitates electronic transitions and chemical reactions. sci-hub.se |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orguni-muenchen.de The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For halogenated aromatic compounds, the MEP typically shows negative potential around the electronegative halogen and nitrogen atoms, and positive potential associated with the hydrogen atoms. In quinoline derivatives, the nitrogen atom of the ring is a prominent site of negative potential. mdpi.com For this compound, the MEP map would be expected to show significant negative potential around the quinoline nitrogen (N1) and the three bromine atoms due to their lone pairs of electrons. The regions around the hydrogen atoms would exhibit positive potential. The interplay of these potentials across the molecular surface dictates the sites for intermolecular interactions and chemical reactions.

| Molecular Region | Predicted MEP | Implication for Reactivity |

|---|---|---|

| Quinoline Nitrogen (N1) | Strongly negative (red/yellow) | Favored site for electrophilic attack and hydrogen bond acceptance. researchgate.net |

| Bromine Atoms | Moderately negative (red/yellow) | Can participate in halogen bonding and other intermolecular interactions. |

| Aromatic Hydrogens | Positive (blue) | Sites susceptible to nucleophilic attack. researchgate.net |

| Aromatic Rings | Intermediate (green) with variations | The overall π-system's potential is modulated by the attached bromo-substituents. |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Bonding and Interaction Analysis

Beyond geometry and electronic energies, computational chemistry offers tools to analyze the nature of chemical bonds and the subtle non-covalent interactions that govern molecular assembly and recognition.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a picture of localized bonds and lone pairs, which aligns more closely with the intuitive Lewis structure concept. uni-muenchen.de This analysis provides information about charge distribution, hybridization, and the stabilizing effects of electron delocalization (hyperconjugation) between filled (donor) and empty (acceptor) orbitals.

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define atoms and the bonds between them. mdpi.com It can identify and characterize both covalent bonds and weaker non-covalent interactions, such as hydrogen bonds and halogen bonds, by locating bond critical points (BCPs) in the electron density.

Hirshfeld surface analysis complements QTAIM by providing a visual representation of intermolecular interactions in a crystal lattice. nih.goviucr.org It maps the distances from the surface to the nearest nucleus inside and outside the surface, highlighting regions of close contact between molecules. The 2D fingerprint plots derived from the Hirshfeld surface quantify the relative contributions of different types of intermolecular contacts (e.g., H···H, C···H, Br···Br, Br···H).

For this compound, a Hirshfeld analysis would be expected to reveal significant contributions from H···Br, Br···Br, and C···C (π-π stacking) interactions, which would be crucial in dictating the crystal packing arrangement. nih.gov QTAIM analysis would further characterize these interactions, confirming the presence of bond critical points for any potential halogen bonds (C-Br···N or C-Br···Br) and weak hydrogen bonds (C-H···Br or C-H···N), which stabilize the solid-state structure. mdpi.commdpi.com

Computational Studies of Carbon-Bromine Bond Strengths and Dissociation Energies

The reactivity and stability of halogenated aromatic compounds like this compound are intrinsically linked to the strength of their carbon-halogen bonds. The Carbon-Bromine (C-Br) bond dissociation energy (BDE) represents the enthalpy change required to break a specific C-Br bond homolytically, yielding a quinolinyl radical and a bromine radical. nih.gov These values are crucial for predicting the molecule's thermal stability and its regioselectivity in certain chemical reactions, particularly those where C-Br bond cleavage is the rate-determining step.

Direct experimental measurement of BDEs for a complex molecule such as this compound is challenging. Consequently, computational chemistry provides essential tools for their estimation. nih.gov Quantum mechanical methods, particularly Density Functional Theory (DFT) with functionals like B3LYP, and more accurate composite methods such as G3B3, are commonly employed to calculate BDEs for halo-heterocycles. nih.govnih.gov

For polyhalogenated quinolines where the halogens are identical, the C-Br bond strengths at different positions on the fused benzo ring are often comparable. mdpi.com However, the electronic environment of each carbon atom—influenced by its position relative to the heterocyclic nitrogen and the other bromine substituents—creates subtle but significant differences in their respective BDEs. The C-Br bond at the C-4 position is adjacent to the nitrogen atom, which can influence its electronic properties and, consequently, its bond strength, a phenomenon known as the α-nitrogen effect. nih.govsemanticscholar.org The bonds at C-3 and C-7 are located on the pyridine and benzene portions of the core, respectively, leading to further differentiation.

While specific calculated BDEs for this compound are not prominently available in published literature, a representative table can be constructed based on typical values for bromo-aromatic systems to illustrate the expected trends. nih.gov

| Bond Position | Ring Location | Typical Calculated BDE (kcal/mol) using DFT (B3LYP) | Influencing Factors |

|---|---|---|---|

| C3-Br | Pyridine Ring | ~81-84 | Influence of nitrogen atom and adjacent C4-Br. |

| C4-Br | Pyridine Ring | ~83-85 | Directly influenced by α-nitrogen effect. nih.govsemanticscholar.org |

| C7-Br | Benzene Ring | ~82-84 | Electronic environment of the carbocyclic ring. |

Note: Values are illustrative, based on data for similar bromo-heterocyclic compounds. nih.govnih.gov Actual values for this compound require specific calculation.

It is critical to note that while the weakest bond often corresponds to the initial site of reaction, BDE is not the sole predictor of regioselectivity. nih.gov In many transition-metal-catalyzed reactions, factors such as the stability of intermediates, steric hindrance, and electronic activation at specific sites can override the influence of bond strength. nih.govnih.gov

Simulation and Modeling Approaches

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Associations

Molecular Dynamics (MD) simulations serve as a "computational microscope," providing detailed insight into the atomic-scale movements and interactions of molecules over time. nih.govnih.gov For this compound, MD simulations can elucidate its dynamic behavior in various environments and map the key forces driving its association with other molecules. Such simulations model the system's evolution by iteratively calculating the forces on each atom and solving Newton's equations of motion. nih.gov

The primary objectives of performing MD simulations on this compound would include:

Conformational Dynamics : Although the quinoline core is a rigid aromatic system, MD simulations can explore the flexibility of the molecule, such as minor out-of-plane vibrations.

Solvation Structure : By simulating the compound in a solvent like water or an organic solvent, one can analyze the structure of the solvent shells around the molecule, revealing preferential interaction sites.

Intermolecular Associations : MD is a powerful tool for studying how molecules "stick together". rsc.org Simulations of multiple this compound molecules can reveal the preferred modes of dimerization and aggregation. nih.gov Key intermolecular forces, such as π–π stacking between the flat quinoline rings, London dispersion forces, and potential halogen bonding (where the bromine atom acts as an electrophilic region), can be identified and quantified. teachchemistry.org

| Simulation Focus | Objective | Potential Findings |

|---|---|---|

| Single Molecule in Solvent | Analyze dynamic behavior and solvent interactions. | Characterization of solvation shells; identification of hydrophobic/hydrophilic regions; calculation of diffusion coefficient. |

| Dimerization/Aggregation | Understand self-association mechanisms. nih.gov | Determination of preferred dimer orientation (e.g., stacked, T-shaped); calculation of the potential of mean force (free energy of association); identification of key intermolecular contacts (π–π, halogen bonds). |

| Interaction with Biomolecules | Explore potential as a ligand. | Identification of cryptic or allosteric binding sites on a protein surface; prediction of binding affinity and residence time. nih.gov |

These simulations provide a dynamic picture that complements static computational models, offering a deeper understanding of the molecule's behavior in realistic chemical and biological contexts. nih.gov

Predictive Modeling of Reactivity and Regioselectivity

Predicting the outcome of chemical reactions, particularly the regioselectivity on a polysubstituted molecule like this compound, is a central goal of computational chemistry. rsc.org For polyhalogenated heterocycles, reactivity is governed by a complex interplay of electronic effects, steric hindrance, and reaction conditions. nih.gov

Computational models predict reaction sites by calculating various molecular properties:

Electrostatic Potential (ESP) Mapping : This method calculates the electrostatic potential on the molecule's electron density surface. It reveals electron-rich regions (nucleophilic sites, prone to attack by electrophiles) and electron-poor regions (electrophilic sites, prone to attack by nucleophiles).

Frontier Molecular Orbital (FMO) Theory : The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO indicates sites susceptible to electrophilic attack, while the LUMO indicates sites susceptible to nucleophilic attack.

Partial Atomic Charges : Calculating the partial charge on each atom helps identify the most electropositive carbons, which are often the primary targets for nucleophiles.

In the context of this compound, these models can predict the most likely sites for different types of reactions. For instance, in nucleophilic aromatic substitution (SNAr), the most electron-deficient carbon atom, often influenced by the electron-withdrawing nitrogen and bromine atoms, would be the predicted site of reaction. The C-4 position is often highly activated toward nucleophilic attack due to the adjacent nitrogen. nih.gov For electrophilic aromatic substitution, the models would identify the most electron-rich position on the benzene ring not already substituted.

Predictive models are especially valuable for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). researchgate.net Here, selectivity is often determined by the ease of oxidative addition of the palladium catalyst to a C-Br bond. This step is sensitive to both the bond strength and the electronic properties of the carbon atom. nih.govsemanticscholar.org While C-Br bonds are generally more reactive than C-Cl bonds, the specific site of reaction in a polybrominated system is nuanced. nih.gov Computational models can help rationalize why one C-Br site reacts preferentially over others. acs.org

| Modeling Approach | Calculated Property | Predicted Reactivity Type |

|---|---|---|

| Electrostatic Potential (ESP) Mapping | Electron-rich/poor surface regions | Site of electrophilic/nucleophilic attack |

| Frontier Molecular Orbital (FMO) Analysis | HOMO/LUMO distribution and energy | Site of electrophilic/nucleophilic attack |

| Partial Charge Calculation | Charges on individual atoms | Site of nucleophilic attack |

| Reaction Pathway Modeling (DFT) | Transition state energies | Kinetic product distribution, regioselectivity acs.org |

Reactivity and Reaction Mechanisms of 3,4,7-tribromoquinoline Analogs

Electrophilic Aromatic Substitution Reactions on Quinoline Rings

Regiochemical Control in Substitution Reactions

The directing influence of existing substituents on the quinoline ring is paramount in determining the position of incoming electrophiles. In unsubstituted quinoline, electrophilic attack favors the C5 and C8 positions of the benzene ring. imperial.ac.uk However, the presence of deactivating groups like bromine alters this preference. For instance, the direct nitration of 6,8-dibromoquinoline results in the formation of the corresponding 5-nitro derivative, highlighting the directing effect of the existing bromine atoms. nih.gov

The regioselectivity of these reactions is a delicate balance of electronic and steric factors. Studies on substituted quinolines have shown that the nature and position of substituents can significantly influence the outcome of the reaction. For example, in the Combes quinoline synthesis, the use of different substituted anilines and β-diketones leads to distinct regioisomers of the resulting quinoline. wikipedia.org Specifically, steric hindrance from bulky groups can direct substitution to less hindered positions. wikipedia.org

The synthesis of functionalized bromoquinolines often proceeds through the dehydrogenation of tetrahydroquinolines using reagents like N-bromosuccinimide (NBS). rsc.org This method allows for the introduction of bromine atoms at specific positions, which can then direct subsequent electrophilic substitutions. rsc.org

Influence of Bromine Substituents on Ring Activation/Deactivation

Bromine atoms are deactivating groups due to their electron-withdrawing inductive effect, which reduces the electron density of the quinoline ring system. This deactivation makes electrophilic aromatic substitution reactions more difficult to achieve compared to unsubstituted quinoline. The presence of multiple bromine atoms, as in 3,4,7-tribromoquinoline, further deactivates the ring, requiring harsher reaction conditions for electrophilic substitution to occur.

Despite their deactivating nature, the lone pairs of electrons on the bromine atoms can participate in resonance, which can partially offset the inductive effect and direct incoming electrophiles to the ortho and para positions. However, the strong inductive effect generally dominates. The electron-withdrawing nature of bromine substituents significantly influences the electronic distribution within the quinoline ring, which can affect its interaction with biological targets and its reactivity in chemical synthesis. vulcanchem.com The presence of these electronegative halogens enhances the electrophilic character of certain positions on the quinoline ring, making bromoquinolines valuable synthetic intermediates. vulcanchem.com

Nucleophilic Substitution Reactions

Aromatic rings that are electron-deficient, particularly those bearing strong electron-withdrawing groups, are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org In this reaction, a nucleophile displaces a leaving group, such as a halide, on the aromatic ring. wikipedia.org The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. uchile.clnptel.ac.in

Detailed Mechanistic Studies of SNAr Reactions with Various Nucleophiles

The SNAr mechanism is favored when electron-withdrawing groups are positioned ortho or para to the leaving group, as they can stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.orgnptel.ac.in The reactivity of haloquinolines in SNAr reactions is dependent on the position of the halogen. Halogens at the C2 and C4 positions of the quinoline ring are particularly activated towards nucleophilic displacement due to the electron-withdrawing effect of the ring nitrogen.

Studies on various haloquinolines have demonstrated their utility in SNAr reactions. For example, 2,3-dibromoquinoline can undergo regioselective magnesiation at the C3 position, which can then be functionalized. beilstein-journals.org Similarly, 2,4-dibromoquinoline can be selectively functionalized at the C4 position. beilstein-journals.org The bromine atoms in polybromoquinolines exhibit different reactivities, providing opportunities for selective functionalization. rsc.org For instance, in 3,6,8-tribromoquinoline, the bromine at the C6 position is reported to be more reactive in certain cross-coupling reactions. rsc.org

The nature of the nucleophile also plays a critical role in the outcome of the reaction. A wide range of nucleophiles, including amines, alkoxides, and thiolates, have been employed in SNAr reactions with haloquinolines. rsc.org The reaction of 2,4-dinitrobenzenesulfonyl chloride with propylamine and piperidine has been studied to understand the effect of the nucleophile's nature on reactivity. uchile.cl

Solvent and Catalyst Effects on Reaction Pathways

The choice of solvent can have a profound impact on the rate and mechanism of SNAr reactions. nih.gov Polar aprotic solvents, such as DMSO, DMF, and acetonitrile, are generally preferred as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity. acsgcipr.org The ability of the solvent to donate or accept hydrogen bonds can also influence the reaction rate. uchile.cl Studies have shown that the nature of the solvent can dramatically affect the reaction due to differences in polarity and hydrogen-bonding capabilities. uchile.cl In some cases, ionic liquids have been used as recyclable media for SNAr reactions, offering both a suitable reaction environment and potential for dual activation of the electrophile and nucleophile. rsc.org

Catalysts can also influence the pathway of nucleophilic substitution reactions. While traditional SNAr reactions are often uncatalyzed, transition metal catalysts, particularly palladium complexes, are widely used in cross-coupling reactions that formally result in nucleophilic substitution. These reactions, however, proceed through different mechanisms involving oxidative addition and reductive elimination.

Organometallic Reactions and Catalysis

Halogenated quinolines, including this compound analogs, are valuable precursors in organometallic chemistry, primarily serving as electrophiles in cross-coupling reactions. libretexts.orgscribd.comuomustansiriyah.edu.iq These reactions, catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of functionalized quinolines. mdpi.com

Commonly employed cross-coupling reactions include the Suzuki-Miyaura (using organoboron reagents), Stille (using organotin reagents), Sonogashira (using terminal alkynes), and Heck (using alkenes) reactions. rsc.org The bromine atoms on the quinoline ring serve as leaving groups in these catalytic cycles. vulcanchem.com For instance, 3,6,8-tribromoquinoline has been utilized in Suzuki-Miyaura reactions to synthesize 3,6,8-triarylquinolines. thieme-connect.com

The regioselectivity of these cross-coupling reactions is a key feature. In polyhalogenated quinolines, the different electronic and steric environments of the bromine atoms can lead to selective reactions at specific positions. For example, in the Sonogashira coupling of certain dibromoquinolines, the reaction occurs preferentially at the C6-position. rsc.org This regioselectivity allows for the stepwise functionalization of the quinoline core.

Furthermore, bromoquinolines can be converted into organometallic reagents themselves, such as Grignard or organolithium reagents, through halogen-metal exchange. beilstein-journals.orgacs.org These organometallic quinoline derivatives can then act as nucleophiles in subsequent reactions. For example, the regioselective magnesiation of dibromo- and tribromoquinolines has been achieved using specific Grignard reagents, enabling further functionalization. beilstein-journals.orgacs.org

The following table summarizes some key organometallic reactions involving bromoquinoline analogs:

| Reaction Type | Bromoquinoline Analog | Reagent/Catalyst | Product Type | Reference |

| Suzuki-Miyaura Coupling | 3,6,8-Tribromoquinoline | Arylboronic acid, Pd(PPh₃)₄ | 3,6,8-Triarylquinoline | thieme-connect.com |

| Sonogashira Coupling | Polybromoquinolines | Terminal alkyne, Pd catalyst | Alkynyl-substituted quinoline | rsc.org |

| C-H Heteroarylation | 8-Bromoquinoline | Heteroarene, Pd catalyst | Heteroarylated quinoline | rsc.org |

| Halogen-Metal Exchange | 2,3-Dibromoquinoline | iPrMgCl·LiCl | 3-Magnesiated 2-bromoquinoline | beilstein-journals.org |

| Halogen-Metal Exchange | 3,4-Dibromoquinoline | Mes₂Mg·2LiBr·TMEDA | 3-Magnesiated 4-bromoquinoline | beilstein-journals.org |

Role of Ligands and Catalytic Cycles in Bromine Functionalization

Ligands play a crucial role in palladium-catalyzed cross-coupling reactions by influencing the stability, reactivity, and selectivity of the catalyst. mdpi.comnih.gov The choice of ligand can significantly impact the efficiency of each step in the catalytic cycle. nih.gov

Key Roles of Ligands:

Stabilization: Ligands stabilize the palladium center, preventing its decomposition into inactive palladium black.

Solubility: They can enhance the solubility of the catalyst in the reaction medium.

Reactivity Modulation: Ligands can tune the electronic and steric properties of the palladium catalyst. For example, electron-rich ligands can promote the oxidative addition step, while bulky ligands can facilitate the reductive elimination step. mdpi.com

Selectivity Control: In molecules with multiple bromine atoms, such as this compound, ligands can help achieve regioselective functionalization by directing the catalyst to a specific C-Br bond. researchgate.net Chiral ligands can be employed for enantioselective C-H functionalization. mdpi.com

The catalytic cycle is a continuous process where the active palladium species is regenerated after each turnover. uni-rostock.de The efficiency of this cycle is paramount for achieving high yields of the desired product. Factors that can disrupt the catalytic cycle include catalyst deactivation and the formation of undesired side products. The selection of appropriate ligands and reaction conditions is therefore critical to maintain a robust and efficient catalytic cycle for the functionalization of brominated quinolines. nih.gov For instance, in the C3-arylation of pyridines, a 3:1 ligand-to-palladium ratio was found to significantly increase the reaction yield. nih.gov

Rearrangement Reactions Involving Brominated Quinolines

Brominated quinolines can undergo various rearrangement reactions, often initiated by the formation of a reactive intermediate. acs.orgwikipedia.org These rearrangements can lead to the formation of new structural isomers or entirely different heterocyclic systems. researchgate.net

One notable type of rearrangement is the 1,2-shift, where a substituent moves from one atom to an adjacent atom. wikipedia.org This process is often driven by the formation of a more stable intermediate, such as a more substituted carbocation. chemistrysteps.com The formation of a carbocation is a prerequisite for such rearrangements to occur. chemistrysteps.com

A specific example involves the acid-promoted rearrangement of arylmethyl azides in the presence of 1-bromoalkynes, which leads to the regioselective synthesis of 3-bromoquinoline derivatives. acs.orgacs.org This reaction proceeds through a formal [4+2] cycloaddition involving an N-aryliminium ion intermediate. acs.org

Another instance is the reaction of certain amino-bromo-quinolines with potassium amide in liquid ammonia, which can result in ring transformations. researchgate.net For example, 3-amino-2-bromo-quinoline can rearrange to form 3-cyanoindole. researchgate.net The mechanisms for these transformations can be complex and may involve intermediates like didehydroquinolines. researchgate.net

Study of Reaction Kinetics and Thermodynamics via Experimental and Computational Methods

The study of reaction kinetics and thermodynamics provides crucial insights into the feasibility, rate, and mechanism of chemical reactions involving brominated quinolines. researchgate.net Experimental techniques, such as laser flash photolysis coupled with UV absorption spectroscopy, can be used to determine reaction rate coefficients. rsc.org

Computational methods, particularly density functional theory (DFT), have become invaluable tools for elucidating reaction mechanisms and energetics. acs.org These methods allow for the calculation of thermodynamic properties like the change in Gibbs free energy (ΔG), which indicates the spontaneity of a reaction. researchgate.net By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed picture of the reaction pathway. acs.org

Applications in Advanced Organic Synthesis and Materials Science

Role as a Precursor in the Synthesis of Diverse Quinoline Derivatives

3,4,7-Tribromoquinoline serves as a pivotal starting material for an extensive range of quinoline derivatives. The carbon-bromine bonds can be selectively or exhaustively functionalized through various organic reactions, most notably nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

Research on analogous compounds such as 3,6,8-tribromoquinoline demonstrates the synthetic utility of such scaffolds. For instance, 3,6,8-tribromoquinoline has been shown to undergo regioselective SNAr reactions with cyclic amines like piperazine and morpholine under microwave irradiation. researchgate.networldscientific.com These reactions selectively furnish 3-morpholinyl and 3-piperazinyl quinoline derivatives, highlighting the differential reactivity of the bromine atoms on the quinoline ring. researchgate.net Similarly, palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, allow for the introduction of aryl and vinyl groups. Studies have shown that compounds like 3,6,8-tribromoquinoline and 6,8-dibromo-4-chloroquinoline-3-carbaldehyde can be coupled with various arylboronic acids to produce polysubstituted quinoline derivatives. nih.gov

The straightforward bromination of quinoline and its precursors allows for the preparation of various bromo-, dibromo-, and tribromoquinoline derivatives. nih.gov These halogenated intermediates are essential for synthesizing a multitude of functionalized quinolines, including those bearing cyano, methoxy, phenyl, and amino groups, through subsequent substitution or coupling reactions. nih.govwiley.com

| Reaction Type | Reagents | Product Type | Exemplified By (Analogous Compounds) |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Piperazine, Morpholine | Amino-substituted quinolines | 3,6,8-Tribromoquinoline researchgate.networldscientific.com |

| Suzuki-Miyaura Cross-Coupling | Arylboronic acids, Pd catalyst | Aryl-substituted quinolines | 3,6,8-Tribromoquinoline nih.gov |

| General Substitution | Cyanide, Methoxide, Amines | Cyano-, Methoxy-, Amino-quinolines | General Brominated Quinolines nih.gov |

Development of Complex Heterocyclic Scaffolds Utilizing this compound as a Building Block

Beyond simple derivatization, this compound functions as a foundational building block for constructing complex, polycyclic, and fused heterocyclic systems. Heterocyclic compounds represent one of the largest and most varied families of molecular fragments used in organic synthesis. Poly-halogenated heterocycles, in particular, are valuable precursors for the selective synthesis of functionalized molecules. enamine.net

The three bromine atoms on the this compound core can be envisioned as distinct handles that can be addressed sequentially. This allows for the programmed introduction of different functionalities, leading to the assembly of highly elaborate molecular architectures. For example, a stepwise approach involving multiple, distinct cross-coupling reactions at the C-3, C-4, and C-7 positions could yield a tri-differentially substituted quinoline. This product could then undergo further intramolecular reactions to form fused ring systems, creating novel and complex heterocyclic scaffolds. The synthesis of a series of trisubstituted quinoline derivatives from a corresponding tribromoquinoline has been reported, underscoring the value of these precursors. tubitak.gov.tr

The development of such complex scaffolds is a central theme in modern synthetic chemistry, as structural complexity often correlates with novel functions and properties. The use of pre-functionalized building blocks like this compound is a key strategy in accessing this complexity efficiently. beilstein-journals.org

Applications in Functional Materials

The unique electronic and structural features of the quinoline ring system, combined with the versatility offered by its poly-brominated derivatives, make it an attractive core for the development of advanced functional materials.

Quinoline derivatives are widely recognized for their fluorescent properties and have been extensively used to create photophysical probes for sensing and imaging. nih.govresearchgate.net The quinoline core can be systematically modified to tune its absorption and emission wavelengths, quantum yields, and environmental sensitivity. nih.gov

The introduction of bromine atoms onto the quinoline scaffold provides an additional, powerful tool for modulating these photophysical properties. Bromine, as a heavy atom, can influence the rates of intersystem crossing (the transition from an excited singlet state to a triplet state) through the "heavy atom effect". diva-portal.org This effect can be exploited in the design of probes for applications like photodynamic therapy or to create sensors that operate via phosphorescence.

Synthetic routes to photophysical probes often employ halogenated intermediates. For instance, the synthesis of a two-photon sensitive quadrupolar probe has been described involving a bromoquinoline intermediate that is subsequently converted to the final dimeric structure via a Suzuki-Miyaura coupling. rsc.org This demonstrates how a brominated quinoline core, analogous to this compound, can be a critical component in the synthesis of sophisticated optical materials.

| Feature of Brominated Quinoline Core | Photophysical Consequence | Potential Application | Reference |

|---|---|---|---|

| Tunable π-conjugated system | Control over absorption/emission wavelengths | Fluorescent labels, pH sensors | researchgate.netnih.gov |

| Heavy Atom (Bromine) | Enhanced intersystem crossing (ISC) | Phosphorescent probes, photodynamic therapy agents | diva-portal.org |

| Reactive sites for dimerization/functionalization | Creation of complex quadrupolar structures | Two-photon absorption probes for bioimaging | rsc.org |

The potential of this compound extends beyond probes to the synthesis of a broader class of advanced chemical materials. The ability to systematically replace the bromine atoms with various functional groups allows for the fine-tuning of the electronic and bulk properties of the resulting molecules.

Derivatives of quinoline are known to have applications as precursors to cyanine dyes and as corrosion inhibitors. wikipedia.org Furthermore, the tunable electronic properties of functionalized quinolines make them promising candidates for use in organic electronics. Research has pointed to quinoline derivatives as good materials for the emission layer of organic light-emitting diodes (OLEDs) and for use in organic field-effect transistors (OFETs). researchgate.net

By using this compound as a starting scaffold, chemists can design and synthesize novel quinoline-based materials with specific properties required for these applications. For example, introducing electron-donating and electron-withdrawing groups through sequential cross-coupling reactions could generate materials with tailored energy levels for efficient charge injection and transport in OLEDs. The rigid, planar structure of the quinoline core is beneficial for molecular packing in thin films, a critical factor for the performance of organic electronic devices.

Design and Synthesis of Photophysical Probes based on Brominated Quinoline Cores

Strategies for Synthetic Route Design and Optimization

The efficient synthesis of complex molecules from building blocks like this compound relies on strategic planning and optimization. Convergent and divergent synthesis are two powerful strategies employed by chemists to maximize efficiency and rapidly generate molecular diversity.

A divergent synthesis approach begins with a common starting material that is elaborated through different reaction pathways to produce a library of structurally related compounds. rsc.org this compound is an ideal substrate for divergent synthesis. From this single precursor, a multitude of derivatives can be generated by reacting the three bromine positions with different nucleophiles or coupling partners. This strategy is exceptionally efficient for exploring structure-activity relationships or for generating a wide range of materials with varied properties from a single, readily accessible starting point.

A convergent synthesis strategy involves the independent synthesis of several fragments of a complex molecule, which are then joined together in the final stages of the synthesis. rsc.org This approach is often more efficient for assembling very large and complex targets. In the context of this compound, one could envision a convergent route where a 3,4-dibromo-7-iodoquinoline fragment is prepared and then coupled with another large, functionalized fragment via its iodo-position to complete the synthesis of the target molecule.

Atom Economy and Reaction Efficiency Considerations

In the pursuit of sustainable chemical manufacturing, the principles of green chemistry, particularly atom economy and reaction efficiency, are critical metrics for evaluating synthetic methodologies. jocpr.comencyclopedia.pub Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the desired final product. skpharmteco.comwikipedia.org A high atom economy signifies that fewer atoms are wasted as byproducts, aligning with the goals of minimizing waste and maximizing resource utilization. numberanalytics.com Reaction efficiency, while related, is a broader measure that encompasses not only atom economy but also factors such as percentage yield, reaction conditions (e.g., temperature, pressure, reaction time), and the use of catalysts and solvents. savemyexams.comscranton.edu

The synthesis of halogenated quinolines, including this compound, often involves multi-step processes where these efficiency principles are of paramount importance. Common synthetic routes to bromoquinolines involve the bromination of quinoline or its precursors like 1,2,3,4-tetrahydroquinoline. wiley.comnih.gov A frequently employed reagent for such transformations is N-bromosuccinimide (NBS). thieme-connect.dersc.org

For instance, a general approach for the synthesis of tribromoquinolines involves the reaction of 1,2,3,4-tetrahydroquinoline with an excess of NBS in a suitable solvent like chloroform. rsc.org This process typically involves both bromination and dehydrogenation to form the aromatic quinoline ring system. rsc.org

To illustrate the concept of atom economy, we can analyze a representative reaction for the synthesis of a tribromoquinoline from 1,2,3,4-tetrahydroquinoline.

Reaction: C₉H₁₁N + 4 NBS → C₉H₄Br₃N + 4 Succinimide + 3 HBr

While this generalized reaction illustrates the formation of a tribromoquinoline, the specific isomer (e.g., this compound) depends on the reaction conditions and the directing effects of any existing substituents on the tetrahydroquinoline starting material.

The atom economy for such a reaction is calculated using the molecular weights of the reactants and the desired product. wikipedia.org

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Desired Product | ||

| This compound | C₉H₄Br₃N | 365.86 |

| Reactants | ||

| 1,2,3,4-Tetrahydroquinoline | C₉H₁₁N | 133.19 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 |

| Total Reactant Mass | 133.19 + (4 * 177.98) = 845.11 |

Atom Economy Calculation:

% Atom Economy = (Formula Weight of Desired Product / Formula Weight of all Reactants) x 100 % Atom Economy = (365.86 / 845.11) x 100 ≈ 43.3%

This calculation demonstrates that, even with a 100% chemical yield, a significant portion of the reactant mass is converted into byproducts (succinimide and hydrogen bromide) rather than the target this compound. This highlights a key challenge in syntheses that are not simple addition reactions. docbrown.info

In terms of reaction efficiency , research into the synthesis of related bromoquinolines provides insight into typical outcomes. For example, studies have reported the synthesis of various bromoquinolines with moderate to high yields. The synthesis of 3,6,8-tribromoquinoline from unsubstituted tetrahydroquinoline using NBS was achieved with a 78% yield. rsc.org Another study reported the formation of 4,6,8-tribromoquinoline in a 75% yield. rsc.org These methods are often favored for their operational simplicity, proceeding under mild, metal-free conditions and with short reaction times. rsc.org

The following table summarizes key efficiency indicators for the synthesis of tribromoquinolines based on available literature for analogous compounds.

| Parameter | Finding | Significance |

| Reaction Type | Electrophilic Bromination / Dehydrogenation | A common and versatile method for synthesizing bromo-aromatic compounds. |

| Typical Reagent | N-Bromosuccinimide (NBS) | Provides a source of electrophilic bromine and acts as an oxidant. rsc.org |

| Reported Yields | 75-78% for related tribromoquinolines rsc.org | Indicates good conversion of the limiting reactant to the product under specific conditions. |

| Reaction Conditions | Mild (e.g., room temperature), Metal-free rsc.org | Favorable from an environmental and cost perspective, reducing energy consumption and avoiding toxic metal catalysts. |

| Atom Economy | ~43.3% (calculated for a representative reaction) | Highlights the generation of significant byproduct mass, a key area for potential process improvement. |

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 3,4,7-Tribromoquinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves bromination of quinoline derivatives. Direct bromination using bromine (Br₂) in a solvent like dichloromethane or acetic acid under controlled temperatures (0–25°C) is common. For regioselective bromination at the 3,4,7-positions, catalysts such as FeBr₃ or AlBr₃ may enhance selectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product . Yield optimization requires monitoring reaction time and stoichiometry (e.g., molar ratios of quinoline to Br₂).

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining molecular geometry and crystal packing. For electronic properties, UV-Vis spectroscopy and cyclic voltammetry can assess absorption bands and redox behavior. Computational methods (DFT calculations using Gaussian or ORCA software) validate experimental data, particularly for bond angles and HOMO-LUMO gaps .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to brominated aromatic compounds’ potential toxicity, use fume hoods, nitrile gloves, and lab coats. Storage should be in airtight containers away from light. Disposal must comply with halogenated waste regulations. Material Safety Data Sheets (MSDS) for analogous brominated quinolines (e.g., 3,6,8-Tribromoquinoline) recommend monitoring for respiratory irritation and skin contact .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bromination regioselectivity for quinoline derivatives?

- Methodological Answer : Discrepancies in bromination patterns may arise from solvent polarity, temperature, or catalyst choice. Systematic comparative studies using NMR (¹H/¹³C) and SCXRD to analyze products under varying conditions are critical. For this compound, isotopic labeling or kinetic studies can elucidate mechanistic pathways (e.g., electrophilic substitution vs. radical mechanisms) .

Q. What computational strategies predict the intermolecular interactions of this compound in crystal lattices?

- Methodological Answer : Molecular dynamics (MD) simulations and Hirshfeld surface analysis (via CrystalExplorer) model π-π stacking, halogen bonding, and van der Waals interactions. For example, SCXRD data from 3,6,8-Tribromoquinoline (centroid-centroid distance = 3.802 Å) can guide parameterization for analogous compounds .

Q. How do steric and electronic effects of bromine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Investigate Suzuki-Miyaura or Buchwald-Hartwig couplings using Pd catalysts. Steric hindrance at the 3,4,7-positions may reduce coupling efficiency, which can be quantified via reaction kinetics (e.g., GC-MS monitoring). Compare with less-brominated analogs (e.g., 3-bromoquinoline) to isolate electronic vs. steric contributions .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for this compound?

- Methodological Answer : Purity and polymorphism are key factors. Recrystallization solvents (e.g., ethanol vs. toluene) may yield different crystalline forms. Differential Scanning Calorimetry (DSC) and Powder XRD can identify polymorphic phases. For example, impurities from incomplete bromination (e.g., dibromo byproducts) lower observed melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。